Home > Products > Screening Compounds P64990 > 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one
6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one -

6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one

Catalog Number: EVT-13207107
CAS Number:
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound that belongs to the tetrahydroquinoline family, which is characterized by a fused bicyclic structure. This compound features an amino group at the 6-position and a benzyloxy group at the 7-position of the tetrahydroquinoline ring. The molecular formula for this compound is C15H16N2O2C_{15}H_{16}N_{2}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Source

This compound can be synthesized through various chemical methods and has been studied for its potential biological activities. Research indicates that derivatives of tetrahydroquinoline have shown promise in medicinal chemistry, particularly in the development of drugs targeting various diseases.

Classification

6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It is also categorized under quinoline derivatives and can be further classified based on its functional groups.

Synthesis Analysis

Methods

The synthesis of 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one typically involves several key steps:

  1. Formation of the Tetrahydroquinoline Core: The initial step often employs the Pictet-Spengler reaction or Skraup synthesis, where an appropriate aniline derivative reacts with a carbonyl compound in the presence of an acid catalyst.
  2. Introduction of the Benzyloxy Group: This can be achieved through nucleophilic substitution reactions where a benzyloxy halide reacts with the tetrahydroquinoline core.
  3. Amination: The amino group is introduced via a nitration followed by reduction or through direct amination methods.

Technical Details

The following reaction conditions are commonly used:

  • Reagents: Aniline derivatives, carbonyl compounds (aldehydes or ketones), and benzyloxy halides.
  • Catalysts: Acid catalysts such as sulfuric acid or Lewis acids may be employed.
  • Solvents: Organic solvents like acetone or ethanol are often used to facilitate reactions under reflux conditions.
Molecular Structure Analysis

Structure

The molecular structure of 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one features:

  • A tetrahydroquinoline core with a saturated bicyclic structure.
  • An amino group (-NH2) at the 6-position.
  • A benzyloxy group (-O-C6H5) at the 7-position.

Data

The structural formula can be represented as follows:

C15H16N2O2\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{2}

The InChI representation for this compound can be derived based on its molecular structure.

Chemical Reactions Analysis

Reactions

6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions:

  1. Oxidation: The amino group may be oxidized to form nitro derivatives using agents such as potassium permanganate or hydrogen peroxide.
  2. Reduction: Nitro groups can be reduced back to amines using reducing agents like tin in hydrochloric acid.
  3. Substitution Reactions: The benzyloxy group can participate in nucleophilic substitution reactions under basic conditions.

Technical Details

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
  • Reducing agents: Tin (Sn) with hydrochloric acid (HCl).
  • Nucleophiles for substitution: Alkyl halides or other electrophiles.
Mechanism of Action

The mechanism by which 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one exerts its biological effects involves interactions with specific enzymes or receptors within biological systems. This compound may modulate enzyme activity or receptor binding affinity, influencing various biochemical pathways.

Research suggests that similar compounds have been found to exhibit inhibitory effects on certain enzymes related to neurodegenerative diseases and cancer cell proliferation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting points vary based on purity and synthesis method but are generally within a defined range for similar compounds.

Chemical Properties

Relevant data from studies indicate that this compound retains stability during storage but should be handled with care due to potential reactivity under certain conditions.

Applications

6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one has potential applications in several scientific fields:

  1. Medicinal Chemistry: Investigated for its potential as a therapeutic agent against various diseases including cancer and neurodegenerative disorders.
  2. Biochemical Research: Used as a tool compound to study enzyme inhibition mechanisms and receptor interactions.
  3. Pharmaceutical Development: Potential precursor for developing new drugs targeting specific biological pathways.

Research continues to explore the full range of applications for this compound in both academic and industrial settings.

Introduction to the Pharmacological Significance of 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one

Historical Context of Quinolin-2-one Derivatives in Medicinal Chemistry

The quinolin-2-one scaffold represents a privileged structure in medicinal chemistry, with its historical significance rooted in diverse therapeutic applications. Early investigations into this heterocyclic system revealed its intrinsic bioisosteric properties, particularly its ability to mimic natural alkaloids and neurotransmitters. During the 1980s–1990s, major pharmaceutical initiatives focused on optimizing this core for central nervous system (CNS) targets. For instance, Merck's extensive work on quinuclidine and azanorbornane derivatives demonstrated how conformational rigidity within bicyclic quinoline analogs enhanced affinity for muscarinic acetylcholine receptors (mAChRs), critical targets for Alzheimer's disease (AD) therapeutics [1]. The strategic incorporation of heteroatoms and substituents at specific positions (C6 and C7) emerged as a key design principle, enabling modulation of electronic properties and binding interactions with target proteins.

Table 1: Evolution of Key Quinolin-2-one Derivatives in Drug Discovery

Compound ClassKey Structural FeaturesPrimary Therapeutic TargetHistorical Significance
Early Quinuclidines3-Methyl-1,2,4-oxadiazole bioisosteremAChRs (M1 subtype)Demonstrated >9-fold potency increase over arecoline
Azanorbornane-methyl oxadiazoles3-exo configuration, amino oxadiazolemAChRsAchieved superior potency via H-bonding capabilities
4-Aryl-2-aminopyrimidinesAryl C4, aminoalkyl C2 substituentsJAK-2 KinaseExplored as kinase modulators in cancer therapeutics
DABO Pyrimidinones6-Benzyl-4-oxopyrimidine coreHIV-1 Reverse TranscriptaseAchieved sub-nanomolar potency against wild-type HIV-1

Patent literature from the 2000s reveals intensified exploration of 2-aminopyrimidine variants of the quinolinone core, exemplified by WO2007089768A2, which disclosed 4-aryl-2-aminoalkyl-pyrimidines as JAK-2 modulators [6]. This innovation highlighted the scaffold's adaptability to kinase targets beyond CNS disorders. Concurrently, the DABO (3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidine) family demonstrated exceptional anti-HIV activity, with optimized derivatives achieving sub-nanomolar potency against HIV-1 reverse transcriptase through strategic benzyl substitutions at C6 [2]. These historical developments collectively underscore the quinolin-2-one nucleus as a versatile pharmacophore capable of addressing diverse disease pathologies through rational substituent engineering.

Role of Tetrahydroquinolin-2-one Scaffolds in Central Nervous System (CNS) Drug Discovery

The partially saturated tetrahydroquinolin-2-one variant offers distinct advantages for CNS drug discovery, particularly regarding blood-brain barrier (BBB) penetration and receptor selectivity. Its conformational flexibility allows optimal engagement with complex binding sites in neurological targets, while the carbonyl group provides a critical hydrogen-bonding anchor. Evidence from crystallographic studies indicates that the tetrahydroquinolinone core mimics endogenous ligands of G protein-coupled receptors (GPCRs), which constitute ~25% of molecular entities targeting CNS disorders [1]. Specifically, this scaffold demonstrates high relevance for:

  • mAChR-Targeted Therapies: The M1 muscarinic receptor subtype, abundant in the prefrontal cortex and hippocampus, is critically implicated in Alzheimer's cognition and schizophrenia pathology. Tetrahydroquinolin-2-one derivatives exhibit preferential binding to M1 over peripheral subtypes (M2–M5), partly due to optimized interactions with the orthosteric site and extracellular loops [1]. This selectivity is crucial for minimizing peripheral cholinergic side effects that plagued early mAChR agonists.
  • Dual Binding Site Inhibition: Hybrid molecules incorporating the tetrahydroquinolinone scaffold demonstrate dual binding to both catalytic anionic sites (CAS) and peripheral anionic sites (PAS) of acetylcholinesterase (AChE). This enables simultaneous inhibition of enzymatic activity and prevention of amyloid-β (Aβ) aggregation – a pathological hallmark of AD [4]. The core's planar aromatic region facilitates PAS engagement, while substituents project toward CAS.
  • Neurotransmitter Mimicry: Structural similarity to natural neuroactive compounds enables activity across serotonin, dopamine, and NMDA receptor systems. For instance, EP0107569A1 patents describe 6-amino-7-hydroxy derivatives of tetrahydroimidazo-benzazepin-2-one showing potential for neurological disorders [7], reinforcing the scaffold's versatility.

Table 2: CNS Targets of Tetrahydroquinolin-2-one Derivatives

CNS TargetBiological RoleClinical IndicationRepresentative Derivatives
M1 mAChRCognitive enhancement, synaptic plasticityAlzheimer's, Schizophrenia6-Amino-7-alkoxy THQ derivatives
Acetylcholinesterase (AChE)Acetylcholine hydrolysis, Aβ aggregationAlzheimer's diseaseTacrine-THQ hybrids
5-HT ReceptorsMood regulation, anxiety modulationDepression, Anxiety disorders7-Hydroxy-6-amino benzazepinones
NMDA ReceptorsExcitatory neurotransmission, memoryNeurodegeneration, PainTetrahydroquinoline carboxylates

The scaffold's balanced lipophilicity (LogP ~2–4) and moderate polar surface area (<80 Ų) enhance BBB permeability relative to fully aromatic quinolines. Furthermore, metabolic studies on analogs like 6-amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one (PubChem CID: 43453282) indicate resistance to oxidative degradation, supporting sustained CNS exposure [5]. These properties position the tetrahydroquinolin-2-one core as a strategic framework for next-generation neurotherapeutics addressing complex multifactorial diseases.

Rationale for Benzyloxy and Amino Substituents in Bioactivity Modulation

The strategic incorporation of benzyloxy (at C7) and amino (at C6) groups transforms the base tetrahydroquinolin-2-one scaffold into a pharmacologically refined molecule. These substituents synergistically modulate electronic, steric, and hydrogen-bonding properties essential for target engagement:

  • Benzyloxy Group (C7 Position):
  • Spatial Occupation: The benzyl moiety occupies hydrophobic subpockets in target proteins, as observed in mAChR crystal structures where phenyl rings engage conserved tryptophan residues (e.g., Trp 86 in CAS) through π-π stacking [1].
  • Metabolic Shielding: Benzyl ether formation protects the C7 hydroxyl from rapid phase II glucuronidation, significantly extending plasma half-life. This contrasts with simpler alkoxy groups vulnerable to oxidative cleavage.
  • Allosteric Modulation: In mAChRs, the benzyloxy orientation facilitates interactions with extracellular loop (ECL) allosteric sites, enabling subtype selectivity. Computational docking reveals that ECL2 accommodates the benzyl group in M1 but not M2 receptors, explaining selectivity profiles [1].

  • Amino Group (C6 Position):

  • Hydrogen Bond Donation: The primary amine serves as a strong H-bond donor to key residues in target proteins. For instance, in AChE inhibition, it mimics the ammonium group of acetylcholine, forming salt bridges with aspartate or glutamate residues in the catalytic anionic site [4].
  • Electron-Donating Effects: Resonance donation elevates the electron density of the quinoline π-system, enhancing affinity for electron-deficient binding pockets. This is particularly relevant for kinase targets where the scaffold may engage ATP-binding sites [6].
  • Molecular Hybridization Anchor: The amino group enables covalent linkage to secondary pharmacophores (e.g., via amide formation), facilitating multi-target engagement. Hybrid analogs demonstrate simultaneous AChE inhibition and Aβ anti-aggregation activity by combining THQ with tacrine or huprine fragments [4].

Table 3: Substituent Effects on Tetrahydroquinolin-2-one Bioactivity

SubstituentPositionElectronic EffectSteric ContributionKey Target Interactions
Amino (-NH₂)C6Strong σp (-0.66), H-bond donorMinimal steric demandSalt bridges with Asp/Glu; H-bond to backbone carbonyls
BenzyloxyC7Moderate π-donationLarge hydrophobic volume (∼80 ų)π-π stacking with Trp/Tyr; Van der Waals with lipophilic pockets
HydrogenC5/C8NeutralMinimalUnhindered access to deep binding clefts
Halogens (F/Cl)C5/C8σp (-0.07 for F), weak H-bond acceptanceModerate (F: 3.0 ų)Dipolar interactions; metabolic blocking

The 6-amino-7-benzyloxy substitution pattern specifically addresses limitations of earlier quinolinones:

  • Overcoming mAChR Homology: High sequence homology among mAChR subtypes (M1–M5) historically hampered selective agonist development. The benzyloxy group's bulk and the amino group's directional H-bonding exploit subtle differences in ECL regions, enabling M1 selectivity over M2–M5 (10–40-fold selectivity ratios in functional assays) [1].
  • Enhanced Solubility-Potency Balance: Unlike purely lipophilic analogs, the amino group confers water solubility (>50 μg/mL at pH 7.4) without compromising membrane permeability. Molecular dynamics simulations show desolvation penalties for protonated amines are offset by strong target binding energies [4] [6].
  • Multi-Target Capability: Hybrid derivatives leverage the amino group for conjugation to PAS-targeting moieties (e.g., acridines), creating dual-binding AChE inhibitors with IC₅₀ values <100 nM. These hybrids exhibit 100–500-fold selectivity for AChE over butyrylcholinesterase (BChE), crucial for minimizing peripheral cholinergic toxicity [4].

This rational substituent engineering exemplifies structure-based design principles that transform inert scaffolds into CNS drug candidates with optimized pharmacodynamic and pharmacokinetic profiles.

Properties

Product Name

6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one

IUPAC Name

6-amino-7-phenylmethoxy-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C16H16N2O2/c17-13-8-12-6-7-16(19)18-14(12)9-15(13)20-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10,17H2,(H,18,19)

InChI Key

BZZSCJNZXBPYBS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)N)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.